
N-(2-Azidoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Azidoethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azidoethyl)benzamide typically involves the reaction of benzoyl chloride or benzoic acid with 2-azidoethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed in an aqueous medium, which simplifies the post-reaction purification process as the product is insoluble in water .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Azidoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Cycloaddition Reactions: The Huisgen cycloaddition is often performed using copper(I) catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: N-(2-Aminoethyl)benzamide.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-Azidoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Azidoethyl)benzamide depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkyne-containing molecules through a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Phenylethyl)benzamide: Similar structure but with a phenyl group instead of an azido group.
N-(2-Methylcyclohexyl)benzamide: Contains a cyclohexyl group instead of an azido group.
2,3-Dimethoxybenzamide: Contains methoxy groups on the benzene ring.
Uniqueness
N-(2-Azidoethyl)benzamide is unique due to the presence of the azido group, which imparts specific reactivity and allows for cycloaddition reactions that are not possible with other similar compounds. This makes it particularly valuable in applications requiring bioconjugation and the formation of stable linkages.
Propiedades
Número CAS |
72200-26-1 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
N-(2-azidoethyl)benzamide |
InChI |
InChI=1S/C9H10N4O/c10-13-12-7-6-11-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Clave InChI |
JCGANCYVCAOITN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
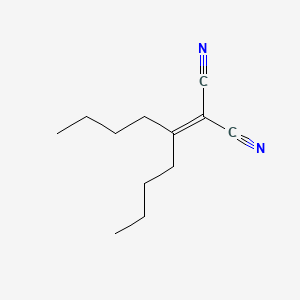

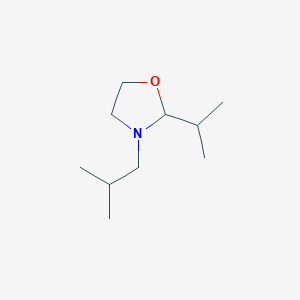


![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)

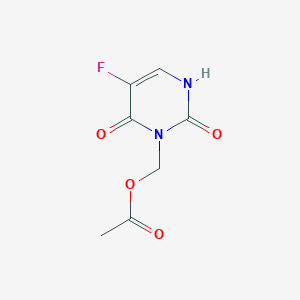

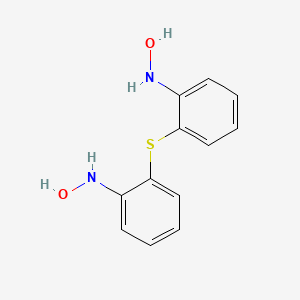
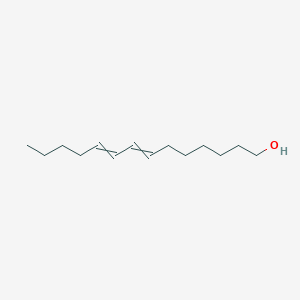
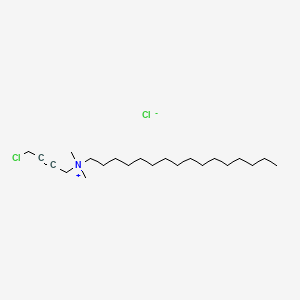
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
